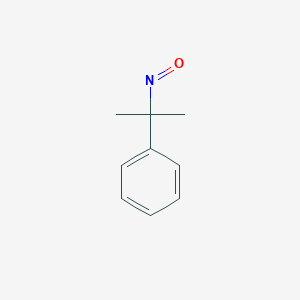

(2-Nitrosopropan-2-yl)benzene

Description

Significance of Aryl-Alkyl Nitroso Compounds in Contemporary Organic Chemistry

Aryl-alkyl nitroso compounds, which feature a nitroso group attached to a tertiary or secondary alkyl carbon that is also bonded to an aryl group, represent an important subclass. The presence of the aryl moiety can influence the stability and reactivity of the nitroso group. Tertiary C-nitroso compounds are of particular interest because, unlike primary or secondary analogues, they cannot readily isomerize to oximes via an α-hydrogen shift, which enhances their stability. wikipedia.orgnih.gov

The chemistry of C-nitroso compounds is rich and varied. They are valuable synthons in organic synthesis, participating in reactions such as hetero-Diels-Alder reactions, nitroso-ene reactions, and nitroso-aldol reactions. wikipedia.org The nitroso group can act as a powerful dienophile and enophile. Furthermore, the nitrogen atom of the nitroso group is susceptible to nucleophilic attack, a reactivity pattern similar to that of the carbonyl group in aldehydes, leading to a diverse array of products. at.ua This dual nucleophilic and electrophilic nature makes them versatile building blocks in the synthesis of complex molecules, including heterocyclic compounds. at.ua

Research Perspectives on (2-Nitrosopropan-2-yl)benzene and its Analogues

This compound is a tertiary aryl-alkyl nitroso compound. Its structure, featuring a nitroso group on a tertiary carbon atom directly attached to a benzene (B151609) ring, prevents the typical isomerization to an oxime, suggesting a higher relative stability compared to primary or secondary nitrosoalkanes. wikipedia.orgnih.gov Research into this specific compound is limited in publicly accessible literature, but its properties and potential applications can be inferred from the behavior of analogous compounds.

The synthesis of this compound would likely proceed through established methods for creating tertiary C-nitroso compounds. A common route is the oxidation of the corresponding hydroxylamine (B1172632), N-(2-phenylpropan-2-yl)hydroxylamine. Another viable pathway is the controlled reduction of its nitro precursor, (2-Nitropropan-2-yl)benzene. wikipedia.org

A significant area of research for nitroso compounds is their use as "spin traps" in electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org This technique allows for the detection and identification of transient free radicals. The nitroso compound covalently reacts with a short-lived radical to form a more stable nitroxide radical, known as a spin adduct, which can be readily detected by EPR. wikipedia.org While nitrones like alpha-phenyl N-tertiary-butyl nitrone (PBN) are more commonly used, C-nitroso compounds are also employed for this purpose. wikipedia.org Given its structure, this compound could theoretically serve as a spin trap for capturing and stabilizing carbon-centered radicals, making it a potential tool for studying radical-mediated chemical and biological processes.

The table below presents computed physical and chemical properties for the precursor compound, (2-Nitropropan-2-yl)benzene, which provides foundational data relevant to the synthesis and study of its nitroso derivative.

Table 1: Computed Properties of (2-Nitropropan-2-yl)benzene

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 2-nitropropan-2-ylbenzene |

| CAS Number | 3457-58-7 |

| SMILES | CC(C)(C1=CC=CC=C1)N+[O-] |

Data sourced from PubChem CID 3605709. nih.gov

Further research on this compound would likely focus on its synthesis, stability, and reactivity, particularly in the context of radical trapping and as a building block in organic synthesis. Its unique structural features warrant investigation to explore its potential contributions to advanced chemical research.

Compound Index

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₁NO |

| (2-Nitropropan-2-yl)benzene | C₉H₁₁NO₂ |

| alpha-phenyl N-tertiary-butyl nitrone (PBN) | C₁₁H₁₅NO |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3276-39-9 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-nitrosopropan-2-ylbenzene |

InChI |

InChI=1S/C9H11NO/c1-9(2,10-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

LOXVJVLBNCBQDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N=O |

Origin of Product |

United States |

Mechanistic Investigations of 2 Nitrosopropan 2 Yl Benzene Reactivity

Dimerization and Dissociation Equilibria

C-nitroso compounds, including (2-Nitrosopropan-2-yl)benzene, are characterized by a dynamic equilibrium between their monomeric and dimeric states. The monomer, a blue-colored species containing the -N=O group, readily dimerizes to form a colorless azodioxy compound. This equilibrium is sensitive to various factors, including temperature, solvent, and the steric and electronic nature of the substituents on the aromatic ring and the alkyl group.

The interconversion between the monomeric and dimeric forms of aryl nitroso compounds is a dynamic process. In solution, this compound exists as a mixture of the monomer and its corresponding azodioxy dimers. The dissociation of the dimer regenerates the monomer, a process that can be followed using techniques like NMR spectroscopy. Studies on related compounds, such as 2,4,6-trimethylnitrosobenzene, have utilized one-dimensional time-dependent NMR and two-dimensional exchange spectroscopy (2D-EXSY) to measure the kinetics of this dissociation. rsc.org These techniques allow for the observation of the exchange between the different chemical species in solution at equilibrium. The dynamics of this interconversion are crucial, as the monomer is typically the reactive species in subsequent reactions. The rate of dissociation and dimerization dictates the concentration of the active monomer at any given time.

The dimerization of nitroso compounds is not a simple head-to-tail coupling. It results in the formation of two diastereomeric azodioxy dimers: a cis (or Z) isomer and a trans (or E) isomer. The relative stability and population of these isomers are influenced by the steric bulk of the substituents. For many substituted nitrosobenzenes, both Z- and E-azodioxy dimers can be observed in solution. rsc.orgrsc.org The interconversion between these isomers and their dissociation back to the monomer creates a complex equilibrium network. The stereochemistry of the dimer can have a significant impact on its solid-state packing and its dissociation kinetics.

The dimerization of nitroso compounds is an equilibrium process governed by specific kinetic and thermodynamic parameters. The dissociation of the dimers is a unimolecular process, and its rate can be measured to determine the activation energy. For example, studies on 2,4,6-trimethylnitrosobenzene have provided detailed kinetic data for the dissociation of both its Z and E dimers. rsc.org Similarly, kinetic data for the dissociation of 3-methylnitrosobenzene and 3,5-dimethylnitrosobenzene dimers have been obtained. rsc.org These parameters provide insight into the stability of the dimeric species and the energy barrier to regenerate the monomer.

Table 1: Representative Kinetic Data for the Dissociation of Substituted Nitrosobenzene (B162901) Dimers *

| Compound | Dimer Isomer | Activation Energy (kJ/mol) | Technique |

| 2,4,6-Trimethylnitrosobenzene | Z-dimer | Data not specified in abstract | 1D and 2D NMR rsc.org |

| 2,4,6-Trimethylnitrosobenzene | E-dimer | Data not specified in abstract | 1D and 2D NMR rsc.org |

| 3-Methylnitrosobenzene | Not specified | Data not specified in abstract | Time-dependent and 2D-EXSY NMR rsc.org |

| 3,5-Dimethylnitrosobenzene | Not specified | Data not specified in abstract | Time-dependent and 2D-EXSY NMR rsc.org |

*Note: Specific values for activation energies were not available in the abstracts. The table reflects the compounds and techniques used in the cited studies.

In the solid state, nitroso compounds typically exist as one of the dimeric forms. The specific crystalline arrangement can influence which isomer is favored. The dimerization process can even be triggered in the solid state, for instance, by mechanical forces in a ball-mill reactor. mdpi.com The reverse process, dissociation of the dimer back to the monomer, can often be initiated by photolysis. Irradiation with light of an appropriate wavelength can cleave the N-N bond of the azodioxy dimer, regenerating the colored monomer. This photodissociation is a key feature of the chemistry of these compounds, allowing for the controlled generation of the reactive monomeric species.

The position of the monomer-dimer equilibrium is highly sensitive to the surrounding environment. Solvents play a crucial role; however, detailed studies on the solvent effect on the dimerization of this compound specifically are not widely available. By analogy with other dimerization equilibria, such as that of benzoic acid, it is expected that solvent polarity and hydrogen bonding capacity would influence the relative stability of the monomer and dimer. rsc.org

Steric effects are profoundly important. The introduction of bulky substituents near the nitroso group, such as the 2-propyl group in this compound, can significantly hinder dimerization. In extreme cases, such as with 2,4,6-tri-t-butylnitrosobenzene, the compound exists entirely as the monomer in solution due to the immense steric hindrance that prevents the formation of the azodioxy dimer. rsc.org However, this highly hindered monomer can still form mixed dimers with less hindered nitroso compounds like nitrosobenzene. rsc.org This highlights the delicate balance of steric factors in controlling the dimerization process. The crystal lattice in the solid state can also impose constraints that influence the dimerization selectivity differently than in solution. mdpi.com

Cycloaddition Reaction Mechanisms

Monomeric nitroso compounds are excellent dienophiles and dipolarophiles and can participate in various cycloaddition reactions. The thermal reaction between nitrosoarenes and alkynes, for instance, leads to the formation of N-hydroxyindoles. nih.gov Mechanistic studies, combining experimental kinetics and computational methods, have shed light on these processes.

The reaction of a nitrosoarene with an alkyne has been determined to be first-order in each reactant. nih.gov The proposed mechanism is a stepwise diradical cycloaddition. The initial and rate-limiting step is the formation of an N-C bond between the nitroso nitrogen and one of the alkyne carbons, generating a vinyl diradical intermediate. This is followed by a rapid C-C bond formation to yield a bicyclic intermediate, which then tautomerizes to the final N-hydroxyindole product. nih.gov This stepwise mechanism is supported by both experimental evidence, such as kinetic isotope effects, and computational studies using density functional theory (DFT). nih.gov While this specific reaction has been detailed for nitrosobenzene, the general principles of the diradical cycloaddition mechanism are expected to apply to this compound as well.

Hetero-Diels-Alder Reactions with Dienes

This compound, as an arylnitroso compound, is an effective dienophile in hetero-Diels-Alder (HDA) reactions. This cycloaddition involves the reaction of the nitroso group (the dienophile) with a conjugated diene to yield 3,6-dihydro-2H-1,2-oxazine derivatives. nih.gov These reactions are valuable for synthesizing biologically relevant scaffolds due to the potential for further transformations of the resulting 1,2-oxazine ring. nih.gov

The general scheme for the HDA reaction of an arylnitroso compound with a diene is as follows:

Reaction of an arylnitroso dienophile with a conjugated diene to form a 1,2-oxazine.

The efficiency and outcome of these HDA reactions have been explored using various dienes and polymer-supported arylnitroso species. nih.gov The use of solid-supported dienophiles facilitates the optimization of reaction conditions and the evaluation of reactivity with a diverse set of dienes. nih.gov The stability of the resulting HDA adducts to cleavage conditions commonly used in solid-phase synthesis, such as trifluoroacetic acid (TFA), is a critical factor in their practical application. nih.gov

Cycloadditions with Alkenes and Alkynes: Formation of Heterocycles (e.g., Isoxazolidines, N-hydroxyindoles)

Beyond dienes, this compound undergoes cycloaddition reactions with other unsaturated systems like alkenes and alkynes, providing pathways to various heterocyclic frameworks.

Formation of Isoxazolidines: While the most common route to isoxazolidines involves the 1,3-dipolar cycloaddition of nitrones with alkenes, nitroso compounds serve as precursors in these pathways. jchps.comnih.gov The reaction of this compound can lead to the in-situ formation of a nitrone, which is then trapped by an alkene. Alternatively, direct cycloaddition pathways can be envisioned.

Formation of N-hydroxyindoles: A significant application of arylnitroso compounds is in the synthesis of N-hydroxyindoles through annulation with alkynes. nih.govunito.it The reaction between a nitrosoarene, such as this compound, and a terminal arylacetylene can proceed through a stepwise diradical cycloaddition mechanism. unito.it This process is atom-economical and often highly regioselective, yielding 3-substituted N-hydroxyindoles. unito.it Studies using substituted nitrosoarenes and arylalkynones have demonstrated the broad scope of this reaction, which can be performed without a catalyst and provides stable N-hydroxy-3-aroylindoles. researchgate.net The thermal reaction of nitrosoarenes with alkynes under specific conditions can also produce N-alkoxyindoles with excellent regioselectivity. researchgate.net

Regioselectivity and Enantioselectivity in Cycloadditions

The regioselectivity of cycloadditions involving this compound is a crucial aspect, particularly when reacting with unsymmetrical dienes or alkynes. Several factors, including the electronic nature and steric properties of both the nitroso dienophile and its reaction partner, as well as reaction conditions like temperature and catalysts, govern the outcome. beilstein-journals.org

In HDA reactions, the cycloaddition of an unsymmetrical diene with a nitroso compound can lead to two regioisomers, often termed proximal and distal. beilstein-journals.org Generally, the regioselectivity is influenced by steric effects; for instance, the reaction of nitrosobenzene with 3-dienyl-2-azetidinones provides exclusive regioselectivity due to steric hindrance. beilstein-journals.org However, subtle changes in the substrate's stereochemistry can sometimes reverse or diminish this selectivity. beilstein-journals.org

In [3+2] cycloadditions of nitrones (often derived from nitroso compounds) with nitroalkenes, the interaction between the most nucleophilic atom of the nitrone (oxygen) and the most electrophilic atom of the alkene (beta-carbon) typically dictates the regiochemical outcome, favoring the formation of 4-nitro substituted cycloadducts. researchgate.net For the annulation of nitrosoarenes with alkynes, only 3-substituted regioisomers of indoles are typically isolated, indicating high regioselectivity. unito.it

Achieving enantioselectivity in these cycloadditions often requires the use of chiral catalysts. Chiral Brønsted acids have been successfully employed in formal [2+2+2] cycloadditions involving nitrosobenzenes to achieve high regio-, diastereo-, and enantioselectivity. beilstein-journals.org

Ene Reactions Involving the Nitroso Moiety

The nitroso group of this compound can act as an enophile in ene reactions. The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and an enophile, resulting in the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen transfer. wikipedia.org

Functionalized nitroso compounds can undergo intramolecular ene reactions to generate hydroxylamine (B1172632) derivatives. ucl.ac.uk These hydroxylamines can subsequently evolve into nitrones, which can be trapped through various reactions, including 1,3-dipolar cycloadditions, offering a pathway for diversity-oriented synthesis. ucl.ac.uk The ene reaction requires a component with an allylic hydrogen and an enophile; in this context, the nitroso group of this compound serves as the potent enophile. While thermal ene reactions often require high temperatures, they can be catalyzed by Lewis acids, allowing them to proceed at lower temperatures. wikipedia.org

Radical Processes and Pathways

Generation and Spectroscopic Characterization of Nitroso Radical Anions

The nitroso group can be reduced to form a nitroso radical anion. This species can be generated through chemical reduction or photoinduced electron transfer (PET). For instance, various nitroaromatic compounds are known to be reduced by catecholamine neurotransmitters in alkaline solutions to form nitro anion radicals, which can be detected by electron spin resonance (ESR) spectroscopy. nih.gov The generation of the radical anion of this compound would likely follow a similar pathway upon reaction with a suitable one-electron donor.

Once generated, these radical anions can be characterized by spectroscopic methods. researchgate.net UV-visible absorption spectroscopy is a key technique, as many aromatic radical anions have distinct and conspicuous absorption spectra. researchgate.net The accumulation of the radical anion in solution can serve as a "litmus test" to evaluate the efficiency of the electron transfer process. researchgate.net ESR spectroscopy provides detailed information about the electronic structure of the radical, including the hyperfine coupling constants which reveal the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N).

Table 1. Spectroscopic Techniques for Characterizing Nitroso-Related Radical Species. This table summarizes common spectroscopic methods used to identify and characterize radical anions and adducts derived from nitroso compounds.

Radical Trapping Mechanisms and Spin Adduct Formation

One of the most significant applications of C-nitroso compounds is as spin traps for the detection and identification of short-lived free radicals. This compound is structurally similar to 2-methyl-2-nitrosopropane (B1203614) (MNP), a well-known spin-trapping agent. nih.gov The mechanism involves the addition of a transient radical (R•) to the nitrogen atom of the nitroso group (Ar-N=O) to form a stable and persistent nitroxide radical adduct (Ar-N(O•)-R).

This process is highly effective for trapping carbon-centered radicals. nih.gov For example, linoleic acid-derived carbon-centered radicals have been successfully trapped with nitrosobenzene and MNP. The resulting nitroxide adducts are stable enough to be analyzed by techniques such as high-performance liquid chromatography coupled with ESR spectroscopy (HPLC-ESR) and mass spectrometry. nih.gov This allows for the unambiguous identification of the original transient radical. The hyperfine splitting constants obtained from the ESR spectrum of the spin adduct provide structural information about the trapped radical. nih.gov

Table 2. Examples of Spin Trapping Reactions and Adduct Detection. This table illustrates the use of nitroso compounds and nitrones as spin traps to detect various types of free radicals.

Mentioned Compounds

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the nitroso group can be compared to that of a carbonyl group, exhibiting both electrophilic and nucleophilic characteristics. google.com The nitrogen atom of the nitroso group can be attacked by nucleophiles, while the molecule itself, with two nucleophilic centers (N and O), can also act as a nucleophile. google.com

Electrophilic Nature:

The nitrogen atom in the nitroso group is electron-deficient, making it susceptible to nucleophilic attack. This electrophilic character is a common feature of nitroso compounds and is central to many of their reactions. google.com For instance, in reactions with primary amines in an acidic environment, nitroso compounds can form nitrosamines. youtube.com While specific studies detailing the electrophilic reactions of this compound with a range of nucleophiles are not extensively documented in recent literature, the general reactivity pattern of C-nitroso compounds suggests its susceptibility to such attacks.

Nucleophilic Nature:

This compound also possesses nucleophilic character, with both the nitrogen and oxygen atoms of the nitroso group having lone pairs of electrons. google.com This dual nucleophilicity allows it to react with various electrophiles. One of the notable reactions highlighting the nucleophilic character of a nitroso compound is the hetero-Diels-Alder reaction, where the nitroso compound acts as the dienophile. nih.govnih.govresearchgate.netresearchgate.netillinois.edu In these [4+2] cycloaddition reactions, the nitroso compound reacts with a conjugated diene to form a 3,6-dihydro-2H-1,2-oxazine ring system. nih.gov The regioselectivity of this reaction is influenced by factors such as the substituents on the diene and the reaction conditions. nih.govresearchgate.net

Another reaction where nitroso compounds exhibit their reactivity is the ene reaction. illinois.eduucl.ac.ukwikipedia.orglibretexts.orgnih.gov In this pericyclic reaction, an alkene with an allylic hydrogen (the ene) reacts with the nitroso compound (the enophile) to yield a hydroxylamine derivative. illinois.eduucl.ac.uk The high reactivity of nitroso compounds in ene reactions is attributed to their low HOMO-LUMO energy gap. illinois.edu

A specific study on the photolysis of 2-nitroso-2-phenylpropane with visible light (λ > 540 nm) has been reported. biosynth.com The reaction products vary depending on the solvent, as detailed in the table below.

| Solvent | Main Products |

|---|---|

| Not specified | Trialkylhydroxylamines, Alkenes |

| Methanol | Alcohols, Alkyl nitrites, Methyl nitrite (B80452) (in addition to trialkylhydroxylamines and alkenes) |

C-H Functionalization Directed by the Nitroso Group

The ability of a functional group to direct the activation and functionalization of otherwise unreactive C-H bonds is a significant area of research in organic synthesis. While there is extensive literature on directing groups for C-H functionalization, specific studies detailing the nitroso group of this compound acting as a directing group for C-H functionalization are not prominently reported in the surveyed literature. The general principle of such reactions involves the coordination of a metal catalyst to the directing group, which then facilitates the cleavage of a nearby C-H bond.

Intramolecular Rearrangement Reactions

Intramolecular rearrangements are fundamental transformations in organic chemistry where the skeleton of a molecule is altered. For nitroso compounds, various rearrangement reactions are known. For instance, primary and secondary nitrosoalkanes can isomerize to oximes. youtube.com In the case of tertiary nitrosoalkanes, isomerization to oximes can also occur through C-C bond fission, especially if the bond is electron-poor. youtube.com

A notable rearrangement involving an aromatic nitroso compound is the Fischer-Hepp rearrangement, where an N-nitrosoamine of a secondary aromatic amine rearranges to a para-nitroso-monosubstituted amine in the presence of an acid. youtube.com

Specific studies on the intramolecular rearrangement reactions of this compound are not extensively detailed in the available literature. However, the photolysis of 1-bromo-2-phenylpropane, a structurally related compound, has been shown to undergo a phenyl migration, which is explained by phenyl bridging in the transition state. rsc.org This suggests the potential for phenyl group participation in reactions of derivatives of 2-phenylpropane.

Advanced Spectroscopic and Structural Elucidation Studies for 2 Nitrosopropan 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the intricate structural and dynamic features of (2-nitrosopropan-2-yl)benzene.

¹³C NMR chemical shifts are sensitive to the electronic environment of the carbon atoms within a molecule. In aromatic systems like this compound, the chemical shifts of the benzene (B151609) ring carbons can provide valuable information about the electron-donating or electron-withdrawing nature of the substituents. researchgate.netchemicalbook.comchemicalbook.com The chemical shift of the carbon atom attached to the nitroso group is particularly indicative of the electronic interactions between the nitroso and phenyl moieties.

Similarly, ¹⁷O NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, offers direct insight into the electronic structure around the oxygen atom of the nitroso group. blogspot.com The ¹⁷O chemical shift is highly sensitive to the local electronic environment, making it a valuable probe for studying the electronic character of the N=O bond. blogspot.comrsc.org The correlation of these chemical shifts with theoretical calculations can further elucidate the electronic distribution within the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for Benzene Derivatives

| Compound | Carbon Atom | Predicted Chemical Shift (ppm) |

| Benzene | CH | 128.62 nmrs.io |

| Nitrobenzene (B124822) | C-NO₂ | 148.3 |

| C-ortho | 123.5 | |

| C-meta | 129.5 | |

| C-para | 134.8 |

Note: The table presents predicted and known chemical shifts for related compounds to provide context for the analysis of this compound. Actual experimental values for this compound may vary.

This compound exists in solution as an equilibrium between its monomeric and dimeric forms. rsc.orgrsc.org Dynamic NMR (DNMR) techniques, including one-dimensional time-dependent NMR and two-dimensional exchange spectroscopy (2D-EXSY), are instrumental in studying the kinetics of this monomer-dimer exchange. rsc.org By analyzing the changes in the NMR spectra as a function of temperature and concentration, the rate constants and activation parameters for the dissociation of the dimer to the monomer can be determined. semanticscholar.org

Furthermore, NMR is used for the conformational analysis of the monomer. Restricted rotation around the C-N bond can lead to the observation of distinct signals for different conformers at low temperatures. researchgate.net Total bandshape analysis of the temperature-dependent NMR spectra allows for the determination of the energy barriers associated with this rotation.

The π-electron system of the benzene ring in this compound creates a diamagnetic anisotropy effect. libretexts.orgslideshare.netkhanacademy.org This means that the magnetic field experienced by nearby nuclei is dependent on their position relative to the plane of the aromatic ring. This anisotropy influences the chemical shifts of the protons and carbons of the 2-propyl group, providing information about the molecule's conformation. libretexts.orgdigitellinc.com The shielding or deshielding of these nuclei can be correlated with their proximity and orientation to the benzene ring. khanacademy.orgmodgraph.co.ukucl.ac.uk

While not as common as NMR, Nuclear Quadrupole Resonance (NQR) spectroscopy can provide information about the electric field gradient at the site of a quadrupolar nucleus, such as ¹⁴N. blogspot.com This can offer insights into the electronic structure and bonding of the nitroso group.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as free radicals. uoc.grnih.gov this compound and similar nitroso compounds are widely used as spin trapping agents. nih.gov In this application, they react with short-lived, unstable radicals to form more stable nitroxide radicals, which can then be detected and characterized by EPR spectroscopy. uoc.grnih.govnih.gov The hyperfine splitting pattern in the EPR spectrum of the resulting spin adduct provides information about the type of radical that was trapped. uoc.gryoutube.comyoutube.com This technique is crucial for identifying and studying radical intermediates in various chemical and biological reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions of the benzene ring and n → π* transitions associated with the nitroso group. sciencepublishinggroup.comup.ac.zashimadzu.com The position and intensity of these bands are sensitive to the solvent polarity and the state of aggregation (monomer vs. dimer). sciencepublishinggroup.comresearchgate.net

The distinct UV-Vis spectra of the monomer and dimer forms allow this technique to be used for studying the monomer-dimer equilibrium and its kinetics. semanticscholar.org By monitoring the change in absorbance at specific wavelengths over time, the rates of dimerization or dissociation can be determined. researchgate.net The effect of substituents on the benzene ring on the electronic transitions can also be analyzed, providing further insight into the molecule's electronic structure. shimadzu.comnist.gov

Infrared (IR) Spectroscopy for Vibrational Modes and Dimerization State Analysis

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. libretexts.org For this compound, the IR spectrum shows characteristic absorption bands for the functional groups present. The N=O stretching vibration is particularly important for identifying the nitroso group and studying its environment. esisresearch.org The frequency of this vibration can be influenced by the electronic effects of the substituents and by the formation of dimers.

The IR spectra of the monomer and dimer of this compound are distinct, especially in the region of the N-O stretching frequencies. This difference allows IR spectroscopy to be used to analyze the dimerization state of the compound in various environments. researchgate.net The vibrational modes of the benzene ring also provide structural information and can be affected by substitution and intermolecular interactions. libretexts.orgresearchgate.netnist.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional structure of crystalline solids at an atomic level. For C-nitroso compounds, this method is crucial for determining the geometry of both the monomeric and dimeric species, as well as understanding the nuances of their crystal packing.

In the solid state, many C-nitroso compounds, including analogues of this compound, predominantly exist as dimers. These dimeric structures are formed through the association of two monomer units, typically resulting in a trans-configuration of the azodioxy bridge.

A detailed crystallographic study of the trans-dimer of 2-methyl-2-nitrosopropane (B1203614), a close structural analogue of this compound, reveals significant details about its solid-state architecture. rsc.orgsciencemadness.org The crystals of this compound are monoclinic and belong to the space group P2₁/n. rsc.org The dimeric units are well-separated within the crystal lattice, with no unusually short intermolecular contacts, indicating that the packing is governed primarily by van der Waals forces. sciencemadness.org The molecule possesses a center of inversion, leading to a strictly planar arrangement of the central C-N-N-C core in the trans-dimer. sciencemadness.org

The crystal packing is characterized by an efficient arrangement of these dimeric units. The absence of strong intermolecular interactions like hydrogen bonding in the case of the unsubstituted analogue leads to a crystal structure that is dense and stabilized by non-directional forces.

| Crystallographic Data for trans-Dimer of 2-Methyl-2-nitrosopropane | |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 5.9290(18) Å |

| b | 10.112(3) Å |

| c | 8.751(4) Å |

| β | 90.80(3)° |

| Molecules per Unit Cell (Z) | 2 |

Data sourced from the Journal of the Chemical Society, Perkin Transactions 2. rsc.org

While the dimeric form is often more stable in the solid state, monomeric C-nitroso compounds can be isolated under specific conditions, often as metastable crystalline phases. mdpi.com These monomers are typically colored, in contrast to the often colorless or pale yellow dimers. at.ua The isolation of a monomeric crystal allows for the direct structural characterization of the C-N=O group without the influence of dimerization.

For aromatic C-nitroso compounds, the monomeric state can be achieved and studied, revealing important structural parameters. Although a specific monomeric crystal structure for this compound is not documented, studies on other aromatic nitroso compounds provide a model for its likely solid-state arrangement. In such cases, the crystal packing would be influenced by the steric bulk of the isopropyl group and the phenyl ring, as well as potential weak intermolecular interactions involving the nitroso group and the aromatic system.

Theoretical and Computational Chemistry Approaches to 2 Nitrosopropan 2 Yl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like (2-Nitrosopropan-2-yl)benzene.

Geometry Optimization and Electronic Structure Analysis

The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO would likely be localized on the phenyl ring and the nitroso group, while the LUMO might be distributed over the π-system of the benzene (B151609) ring and the N=O bond.

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents hypothetical data based on typical DFT calculation results for similar aromatic nitroso compounds.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (ring-N) | 1.45 Å |

| N=O Bond Length | 1.21 Å |

| C-N-O Bond Angle | 115° |

| C-C-N-O Dihedral Angle | ~30-40° (indicating non-planarity) |

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical DFT calculation results for similar aromatic nitroso compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 eV |

| LUMO | -1.5 eV |

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For this compound, one could investigate its dimerization to form an azodioxy compound or its role as a spin trap in radical reactions.

The process involves calculating the energy of the molecule along a proposed reaction coordinate. The transition state is the highest energy point on this path and represents the kinetic barrier to the reaction. By calculating the energies of the reactants and the transition state, the activation energy can be determined, providing a quantitative measure of the reaction rate. These calculations can offer a detailed picture of bond-forming and bond-breaking processes at the molecular level. researchgate.net

Fukui Function and Reactivity Site Prediction (Nucleophilicity/Electrophilicity)

To predict which atoms in this compound are most susceptible to attack, chemists use reactivity descriptors derived from DFT. The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com It helps to identify the most electrophilic and nucleophilic sites within a molecule. mdpi.com

There are two relevant forms of the condensed Fukui function:

f+ : Predicts sites for nucleophilic attack (where an electron is added).

f- : Predicts sites for electrophilic attack (where an electron is removed).

For this compound, calculations would likely show a high f+ value on the nitrogen atom of the nitroso group, making it a prime target for nucleophiles. Conversely, high f- values might be found on the ortho and para carbons of the phenyl ring, indicating their susceptibility to electrophilic attack. mdpi.comresearchgate.net In some cases, particularly with strong electron-withdrawing groups like nitro groups, negative Fukui function values can appear, indicating a significant reduction in nucleophilic activity at that site. mdpi.com

Table 3: Predicted Condensed Fukui Function Values (f⁻) for Electrophilic Attack on this compound This table presents hypothetical data illustrating site reactivity. Higher values indicate greater susceptibility to electrophilic attack.

| Atomic Site | Predicted f⁻ Value |

|---|---|

| Nitroso Nitrogen | 0.05 |

| Nitroso Oxygen | 0.12 |

| ortho-Carbon | 0.18 |

| meta-Carbon | 0.09 |

Hammett Correlations and Substituent Effects on Reactivity

The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. utexas.eduviu.ca It relates reaction rates (k) or equilibrium constants (K) for a series of reactions to substituent constants (σ) and a reaction constant (ρ): log(k/k₀) = ρσ. viu.ca

DFT calculations can be used to generate data for Hammett plots. One would computationally model a reaction (e.g., the hydrolysis of a related ester) for a series of para-substituted this compound derivatives. libretexts.org By calculating a property that correlates with the reaction barrier (like the change in charge at the reaction center), and plotting this against the known Hammett σ values for each substituent, a linear relationship can be established. libretexts.orgdalalinstitute.com

The slope of this plot is the reaction constant, ρ.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. viu.cadalalinstitute.com

A negative ρ value means the reaction is favored by electron-donating groups, suggesting a buildup of positive charge.

This analysis would provide deep insight into the electronic nature of a reaction mechanism involving the this compound scaffold.

Ab Initio and Other Quantum Chemical Methods for Excited States and Electronic Properties

While DFT is highly effective, ab initio ("from first principles") quantum chemical methods offer a pathway to higher accuracy, albeit at a greater computational expense. chemeurope.com These methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, systematically improve upon the basic Hartree-Fock approximation by including electron correlation effects more explicitly. chemeurope.comnih.gov

For this compound, these high-level methods are particularly valuable for studying properties where DFT can sometimes be less reliable, such as the precise calculation of excited electronic states. researchgate.net Methods like Complete Active Space Self-Consistent Field (CASSCF) or time-dependent DFT (TD-DFT) are specifically designed to investigate the photochemistry of molecules. researchgate.netresearchgate.net Such calculations could predict the absorption spectrum of this compound and describe the deactivation pathways from its excited states, which is crucial for understanding its behavior when exposed to light. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations can model the behavior of this compound in a condensed phase, such as in a solvent.

In a typical setup, a single molecule of this compound would be placed in a simulation box filled with solvent molecules (e.g., water or toluene). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom.

Analysis of the MD trajectory can reveal:

Solvation Structure : How solvent molecules arrange themselves around the solute, which can be visualized using radial distribution functions.

Dynamic Properties : The self-diffusion coefficient of the molecule in the solvent can be calculated, providing insight into its mobility. researchgate.net

Intermolecular Interactions : In simulations with multiple solute molecules, one can observe tendencies for aggregation or specific orientations, such as the π-stacking of benzene rings, which can influence the material's bulk properties. researchgate.net For aromatic compounds, simulations have shown that nearest neighbors often adopt a perpendicular orientation. researchgate.net

These simulations bridge the gap between the properties of a single molecule and the macroscopic behavior of the substance in solution or as a liquid.

Digital Simulation in Electrochemistry for Kinetic Modeling of Redox Processes

Digital simulation has become an indispensable tool in electrochemical analysis, providing a powerful means to unravel complex reaction mechanisms and quantify the kinetics of electron transfer and coupled chemical reactions. In the context of this compound, digital simulation, often used in conjunction with techniques like cyclic voltammetry (CV), allows for the validation of proposed redox mechanisms and the extraction of key kinetic parameters. researchgate.net

The electrochemical behavior of aromatic nitroso compounds is intricate, often involving multiple electron and proton transfer steps, as well as dimerization or other follow-up chemical reactions. researchgate.netresearchgate.net For instance, the electroreduction of nitroso compounds in protic media typically proceeds via a two-electron, two-proton process to yield the corresponding hydroxylamine (B1172632) derivative. However, in aprotic media, the initial one-electron reduction to a nitroso radical anion can be followed by rapid dimerization. researchgate.netresearchgate.net

Detailed research into related compounds, such as ortho- and meta-nitrosotoluene, has demonstrated the utility of digital simulation in elucidating these pathways. Studies have successfully modeled the electrochemical reduction of these derivatives, supporting the proposed mechanisms with simulated cyclic voltammograms that closely match experimental data. researchgate.net These simulations are crucial for determining the rate constants of coupled chemical reactions, such as the dimerization of the electrochemically generated radical anion. researchgate.net

For example, in the case of nitrosotoluene derivatives in aprotic media, the radical anions were found to decay via a dimerization process. Digital simulation allowed for the determination of the second-order rate constants for this decay. researchgate.net

Table 1: Dimerization Rate Constants for Nitrosotoluene Radical Anions in Aprotic Media researchgate.net

| Compound | Dimerization Rate Constant, k₂(M⁻¹s⁻¹) |

| ortho-Nitrosotoluene | 4100 ± 52 |

| meta-Nitrosotoluene | 2700 ± 28 |

| Data obtained in 0.1 M TBAI in DMF. |

These findings for nitrosotoluene derivatives provide a strong basis for predicting the behavior of this compound. It is anticipated that its electrochemical reduction would also involve the formation of a radical anion, which could undergo subsequent chemical reactions. Digital simulation would be a key technique to confirm this and to determine the associated kinetic parameters.

Furthermore, the heterogeneous rate constant for the electron transfer process itself can be determined by comparing experimental and simulated cyclic voltammograms. The rate constant is known to be influenced by the electrode material. For some nitrosoaromatic compounds, the heterogeneous rate constant on a glassy carbon electrode has been found to be significantly smaller than on a mercury electrode.

Table 2: Heterogeneous Rate Constants for a Nitrosoaromatic Compound

| Electrode Material | Heterogeneous Rate Constant, k⁰ (cm s⁻¹) |

| Mercury (Hg) | (3.4 ± 0.3) × 10⁻³ |

| Glassy Carbon (GCE) | (7.0 ± 1.0) × 10⁻⁵ |

By applying these established digital simulation methodologies, a comprehensive understanding of the redox kinetics of this compound can be achieved. This includes the elucidation of the reaction mechanism, the determination of electron transfer rates, and the quantification of the kinetics of any coupled chemical reactions.

Applications of 2 Nitrosopropan 2 Yl Benzene in Advanced Organic Synthesis and Materials Science

Synthesis of Nitrogen and Oxygen-Containing Heterocycles

Nitrogen and oxygen-containing heterocycles are fundamental scaffolds in numerous natural products, pharmaceuticals, and agrochemicals. dergipark.org.trnih.gov The development of efficient synthetic routes to these structures is a central theme in organic chemistry. mdpi.comresearchgate.net Nitroso compounds, including derivatives like (2-nitrosopropan-2-yl)benzene, serve as valuable precursors for the construction of these heterocyclic systems. organic-chemistry.orgnih.gov Their reactivity allows for participation in various cyclization and cycloaddition reactions, leading to diverse molecular architectures. organic-chemistry.orgrsc.org

Isoxazolidine (B1194047) Synthesis

Isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, which are considered important building blocks for a variety of bioactive molecules and are versatile intermediates in organic synthesis. nih.gov One of the most powerful methods for synthesizing the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. nih.gov

While direct synthesis from this compound is not extensively documented, the general strategy involves the in-situ formation of a nitrone from the nitroso compound. For instance, nitrosoarenes can undergo a one-pot, three-component reaction with sulfoxonium ylides and olefins to construct keto-substituted isoxazolidines under catalyst-free and mild conditions. rsc.org This approach highlights the utility of nitroso compounds as precursors to the key nitrone intermediate required for isoxazolidine formation. The reaction generally proceeds with good functional group tolerance and high yields. rsc.org

N-Hydroxyindole Formation

Indole scaffolds are among the most important nitrogen-containing heterocycles due to their prevalence in biologically active compounds. mdpi.com The synthesis of functionalized indoles, including N-hydroxyindoles, is of great interest. While specific methods for the direct conversion of this compound to N-hydroxyindoles are not prominently described in the surveyed literature, the development of novel synthetic strategies remains an active area of research. For example, related N-hydroxy-heterocycles, such as N-hydroxypyridin-2(1H)-ones, have been designed as part of novel 5-lipoxygenase inhibitors, indicating the pharmaceutical relevance of this functional group within a heterocyclic framework. nih.gov

Role as a Versatile Building Block in Complex Molecule Synthesis

The term "building block" in organic synthesis refers to a molecule or a molecular fragment that can be readily incorporated into a larger, more complex structure. Benzene (B151609) and its derivatives are fundamental building blocks for a vast array of organic molecules. nih.govntu.edu.sg The functional groups on a benzene ring dictate its reactivity and how it can be integrated into a target molecule.

This compound, with its reactive nitroso group and phenyl ring, has the potential to be a versatile building block. The nitroso group can participate in various transformations, such as cycloadditions or reactions with organometallic reagents, while the phenyl ring can be functionalized through electrophilic aromatic substitution or other modern cross-coupling reactions. Although specific total syntheses of complex natural products starting from this compound are not widely reported, its structural motifs are found in more complex systems. The strategic use of such functionalized aromatics is a cornerstone of modern synthetic chemistry.

Directing Group in C-H Activation Methodologies

Transition-metal-catalyzed C-H activation is a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to molecule synthesis. snnu.edu.cn A key element in many of these reactions is the use of a directing group, which is a functional group on the substrate that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. magtech.com.cnresearchgate.net

Nitrogen- and oxygen-containing functional groups are commonly employed as effective directing groups. magtech.com.cn For example, the N-nitroso group in N-nitrosoanilines has been shown to be an effective directing group for palladium-catalyzed ortho-C(sp²)-H bond functionalization. While the specific use of the tertiary nitroso group in this compound as a directing group is not extensively detailed, the known coordinating ability of the nitroso functionality suggests its potential in this role. Such a strategy would enable selective functionalization at the ortho-position of the benzene ring, providing a direct route to substituted aromatic compounds. The development of transient directing groups, which can be installed and removed in situ, is a particularly attractive area of this field. snnu.edu.cnmdpi.com

Spin-Trapping Applications in Mechanistic Radical Chemistry

Spin trapping is an invaluable experimental technique used to detect and identify transient, highly reactive free radicals. science.gov The method involves using a "spin trap," a diamagnetic molecule that reacts with the short-lived radical to form a much more stable paramagnetic radical adduct. This persistent radical adduct can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. researchgate.netmdpi.com

Nitroso compounds are a well-established class of spin traps. mdpi.com Specifically, 2-methyl-2-nitrosopropane (B1203614), a close structural analog of the title compound lacking the phenyl group, and nitrosobenzene (B162901) have been successfully used to trap a variety of carbon- and oxygen-centered radicals. nih.gov When this compound acts as a spin trap, it reacts with a radical (R•) to form a stable nitroxide radical adduct. The analysis of the EPR spectrum of this adduct, particularly the hyperfine coupling constants, provides structural information about the trapped radical R•.

This technique has been applied to study radical intermediates in various chemical and biological processes, such as those formed during the oxidation of fatty acids. nih.gov

Table 1: Spin Trapping Agents and Their Applications

| Spin Trap | Radical Trapped | Analytical Method | Research Context |

| Nitrosobenzene | Linoleic acid-derived radicals | HPLC-EPR, LC-MS | Study of fatty acid oxidation by soybean lipoxygenase nih.gov |

| 2-Methyl-2-nitrosopropane | Linoleic, linolenic, and arachidonic acid radicals | HPLC-EPR, LC-MS | Detection of epoxy fatty acid radicals nih.gov |

| Various Nitrones (e.g., DMPO) | Hydroxyl, superoxide, and carbon-centered radicals | EPR | Investigation of radicals on irradiated TiO₂ surfaces mdpi.comnih.gov |

This table provides examples of spin traps and is not exhaustive.

Applications in Photochromic and Electrochromic Materials Development

Photochromic and electrochromic materials are "smart" materials that can change their optical properties (like color) in response to light (photochromism) or an electric field (electrochromism). These materials are of interest for applications such as sunglasses, smart windows, and data storage.

Currently, there is no significant information in the surveyed scientific literature that documents the application of this compound in the development of photochromic or electrochromic materials. The research in this field is focused on other classes of organic and inorganic compounds that exhibit robust and reversible changes in their absorption spectra.

Future Research Directions and Emerging Paradigms for 2 Nitrosopropan 2 Yl Benzene Chemistry

Development of Catalytic Asymmetric Synthesis Strategies

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for pharmaceuticals and biologically active compounds. While the asymmetric synthesis of many compound classes is well-established, the development of catalytic asymmetric reactions involving electrophilic nitroso compounds remains a significant challenge. ucsb.edu Future work on (2-Nitrosopropan-2-yl)benzene should focus on developing novel catalytic systems that can control the stereochemical outcome of its reactions.

Research in this area could draw inspiration from established organocatalytic methods. For instance, chiral amines like L-proline and its derivatives have been successfully used to catalyze enantioselective additions to carbonyls and nitroalkenes. mdpi.comyoutube.com These catalysts operate by forming chiral enamines or by activating the electrophile through hydrogen bonding. youtube.com A key research direction would be to design catalysts that can effectively engage with the nitroso group of this compound, directing the attack of a nucleophile to one face of the molecule.

Moreover, the development of chiral metal-based Lewis acid catalysts could provide another powerful tool. Transition metal complexes with chiral ligands could coordinate to the oxygen or nitrogen atom of the nitroso group, creating a chiral environment that dictates the enantioselectivity of subsequent bond formations. The success of palladium-catalyzed enantioselective synthesis of complex scaffolds like nortricyclanes demonstrates the power of this approach in creating stereochemically rich molecules. nih.gov

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Potential Reaction | Mechanism Principle | Key Challenge |

|---|---|---|---|

| Chiral Brønsted Acids (e.g., Phosphoric Acids) | Asymmetric Nitroso-Ene Reaction | Activation of the N=O bond via hydrogen bonding to direct incoming nucleophile. | Ensuring strong, stereocontrolled interaction with the nitroso group over side reactions. |

| Chiral Amine Organocatalysts (e.g., Proline derivatives) | Asymmetric α-Amination or α-Oxylation of Carbonyls | Formation of a chiral enamine nucleophile that attacks the nitroso electrophile. youtube.com | Controlling the regioselectivity of attack (N vs. O) on the nitroso group. |

| Chiral Lewis Acid Metal Complexes (e.g., Cu, Ni, Pd) | Asymmetric Diels-Alder Cycloadditions | Coordination of the metal to the nitroso group, creating a rigid, chiral environment. nih.gov | Catalyst inhibition or decomposition due to the reactive nitroso functionality. |

In-depth Mechanistic Interrogations at the Molecular Level

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. For this compound, detailed mechanistic studies are needed to elucidate the precise pathways of its diverse reactions. While the general reactivity of nitrosoarenes in ene reactions has been studied, revealing aziridine (B145994) N-oxide intermediates, the specific behavior of tertiary alkyl-aryl nitroso compounds is less understood. nih.gov

Future research should employ a combination of experimental and computational techniques. Kinetic studies can determine rate laws and activation parameters, providing insight into the composition of transition states. Isotopic labeling experiments can track the movement of atoms throughout a reaction, confirming bond-forming and bond-breaking steps. Furthermore, the direct detection of transient intermediates using low-temperature spectroscopy (e.g., matrix isolation) or advanced mass spectrometry techniques would provide definitive evidence for proposed mechanisms. For example, recent studies on the reduction of nitro compounds have computationally identified the fleeting nitroso intermediate, highlighting its role in the catalytic cycle. acs.org

These experimental approaches, when paired with high-level computational chemistry, can provide a complete picture of the reaction coordinate, including the structures of all intermediates and transition states. nih.gov

Table 2: Tools for Mechanistic Interrogation

| Technique | Information Gained | Application to this compound |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Identifies rate-determining steps and transition state structure. | Distinguishing between concerted and stepwise cycloaddition pathways. |

| Low-Temperature NMR/IR Spectroscopy | Direct observation and characterization of reactive intermediates. | Trapping and identifying species like nitroxide radicals or initial adducts. |

| Density Functional Theory (DFT) | Calculation of reaction pathways, energies of intermediates and transition states. nih.gov | Mapping the potential energy surface for the nitroso-ene reaction or thermal rearrangements. |

| In-situ Reaction Monitoring | Real-time concentration profiles of reactants, intermediates, and products. | Uncovering unexpected side reactions or catalyst deactivation pathways. |

Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., High Pressure, Low Temperature)

Altering reaction conditions to the extremes of pressure and temperature can force molecules down reaction pathways that are inaccessible under standard laboratory conditions. For this compound, this represents a largely unexplored frontier.

High-pressure chemistry can promote reactions with a negative activation volume, such as cycloadditions and insertion reactions, by forcing molecules into close proximity. Theoretical studies on benzene (B151609) under high pressure show that it undergoes transformations to saturated polymeric networks. nih.gov Applying pressures in the GPa range to this compound could potentially induce novel polymerizations or rearrangements, overcoming the steric hindrance of the tertiary carbon center. It has been shown that for solid-state reactions, a critical intermolecular distance can trigger reactivity, a factor that can be controlled by pressure. nih.gov

Conversely, cryogenic (low-temperature) chemistry offers a method to control highly exothermic reactions and trap otherwise unstable intermediates. osti.gov For this compound, performing reactions at low temperatures could allow for the isolation of initial adducts that might rapidly decompose or rearrange at ambient temperatures. This would not only provide mechanistic insights but could also yield novel, kinetically favored products that are inaccessible through thermodynamically controlled processes.

Table 3: Hypothesized Reactivity under Extreme Conditions

| Condition | Potential Outcome | Scientific Rationale |

|---|---|---|

| High Pressure (0.1 - 10 GPa) | Formation of novel polymeric materials or cage compounds. | Overcoming steric hindrance and promoting reactions with a negative volume of activation, such as [2+2] cycloadditions. nih.gov |

| Low Temperature (-78 °C to -196 °C) | Isolation of kinetic products; trapping of reactive intermediates. | Slowing down reaction rates to favor the formation of the product that is formed fastest (kinetic control) and preventing decomposition of unstable species. osti.gov |

| Photochemical Excitation | Radical-based reactions or rearrangements. | The N=O bond can be excited to form radical species that can engage in addition reactions not seen in the ground state. acs.org |

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic properties of the nitroso group suggest that this compound could be a valuable building block for advanced materials. The integration of specific organic molecules into larger systems, such as polymers or nanoparticles, is a key strategy in materials science. An analogy can be drawn to organometallic compounds like ferrocene, which have been incorporated into complex structures like hexaferrocenylbenzene to create materials with unique electrochemical properties. wikipedia.org

Future research could explore the synthesis of polymers where this compound is either part of the monomer or grafted onto a pre-existing polymer backbone. The redox-active nitroso group could impart stimuli-responsive properties to the material, allowing it to change its optical or electronic characteristics in response to chemical or electrical signals. This could lead to applications in chemical sensing, smart coatings, or data storage.

In nanotechnology, this compound could be used as a surface-modifying agent for nanoparticles. Its aromatic ring could facilitate strong adsorption onto graphitic surfaces like carbon nanotubes or graphene, while the exposed nitroso group could serve as a reactive handle for further functionalization or as a site for molecular recognition.

Predictive Computational Models for Unexplored Reactivity and Selectivity

As the complexity of chemical systems increases, the ability to predict reaction outcomes without exhaustive experimentation becomes invaluable. Computational chemistry and machine learning are emerging as powerful tools for achieving this goal. nih.gov

For this compound, the development of robust computational models could accelerate discovery. High-level DFT and ab initio calculations can be used to build accurate models of its electronic structure and to map the potential energy surfaces of its reactions. researchgate.net This can predict the feasibility of a proposed reaction, its expected products, and the stereoselectivity that might be achieved with a given chiral catalyst. nih.gov

Beyond traditional quantum chemistry, machine learning algorithms could be trained on existing data from the broader class of nitroso and nitro compounds to create predictive models. nih.gov Such models could screen virtual libraries of reactants and catalysts to identify promising new reactions involving this compound. By identifying patterns in reactivity that are not immediately obvious to human researchers, these predictive tools can guide experimental efforts toward the most promising areas, saving significant time and resources.

Table 4: Computational Approaches for Predictive Chemistry

| Modeling Technique | Objective | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict stereoselectivity. | Transition state energies, reaction barriers, intermediate stability, spectroscopic properties. researchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Simulate reactivity under non-standard conditions. | Behavior and reaction pathways at high temperature or pressure. |

| Machine Learning (ML) / AI | Discover novel reactions and predict structure-property relationships. nih.gov | Reaction outcomes, optimal conditions, potential for new material properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or material performance. | Correlation of molecular descriptors with functional properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Nitrosopropan-2-yl)benzene, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via the reduction of nitrobenzene derivatives using zinc in acidic conditions, followed by oxidation with agents like sodium dichromate or peracetic acid. Purification often involves sublimation under reduced pressure to isolate the nitroso compound from byproducts. Characterization via NMR (to confirm the nitroso group’s resonance at ~1,500 ppm) and IR spectroscopy (N=O stretch at ~1,520 cm⁻¹) is critical. Ensure inert atmospheres during synthesis to prevent decomposition .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of techniques:

- ¹H NMR : Identify protons adjacent to the nitroso group (deshielded signals due to electron withdrawal).

- UV-Vis : Detect absorption bands in the 250–300 nm range, typical for nitrosoaromatics.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Cross-reference with literature data for nitrosobenzene derivatives to validate assignments .

Q. What storage conditions are recommended to prevent degradation of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize photolytic and thermal decomposition. Avoid exposure to reducing agents or moisture, as nitroso compounds are prone to dimerization or hydrolysis. Regularly monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How can contradictions in reported stability data for this compound under varying pH conditions be resolved?

- Methodological Answer : Design controlled experiments to isolate variables (e.g., pH, temperature, light). Use kinetic studies (UV-Vis monitoring) to track decomposition rates. Compare results with computational models (DFT calculations for bond dissociation energies). If discrepancies persist, evaluate solvent effects or trace metal contamination in prior studies .

Q. What experimental approaches elucidate the role of this compound in solvent cluster formation?

- Methodological Answer : Employ supersonic jet expansion coupled with laser ionization mass spectrometry (as in benzene-methanol-water cluster studies). Adjust laser wavelengths (e.g., 259.3 nm) to selectively ionize clusters containing the nitroso compound. Analyze mass spectra for mixed vs. self-aggregated clusters, and correlate with solvent polarity data .

Q. How can computational methods model the electronic interactions of this compound with aromatic solvents?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting quadrupole interactions between the nitroso group and aromatic π-systems. Compare binding energies in benzene vs. toluene matrices to assess solvent effects. Validate with experimental dipole moment measurements .

Q. What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during nitroso group formation. Employ chiral HPLC with cellulose-based columns for resolution. Monitor enantiomeric excess (ee) via circular dichroism or NMR with chiral shift reagents .

Contradiction and Data Analysis

Q. How should researchers address conflicting reports on the catalytic activity of this compound in C–H bond activation?

- Methodological Answer : Systematically vary reaction conditions (substrate scope, temperature, solvent) to identify critical parameters. Use kinetic isotope effects (KIE) to probe mechanism differences. Cross-examine literature for possible impurities (e.g., residual aniline in nitrosobenzene synthesis) that may alter reactivity .

Safety and Handling

Q. What safety protocols are essential for handling this compound given limited toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.